Piperidine, 4-[(2-thiazolyloxy)methyl]- CAS 1249342-93-5
Piperidine, 4-[(2-thiazolyloxy)methyl]- CAS 1249342-93-5
An In-Depth Technical Guide to Piperidine, 4-[(2-thiazolyloxy)methyl]- (CAS 1249342-93-5)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Piperidine, 4-[(2-thiazolyloxy)methyl]- (CAS 1249342-93-5) is not extensively available in public literature. This guide is a scientifically-informed synthesis based on the well-established chemistry and pharmacology of its core structural motifs: the 4-substituted piperidine and the 2-thiazolyloxy ether. All proposed methodologies and hypotheses are grounded in analogous, documented chemical transformations and biological activities of related compounds.
Introduction: Deconstructing a Molecule of Interest
Piperidine, 4-[(2-thiazolyloxy)methyl]- is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methyl group linked via an ether bond to a thiazole ring. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties and interact with a wide range of biological targets.[1][2][3] The thiazole ring is another "privileged" structure in drug discovery, known for a diverse array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] The combination of these two moieties in a single molecule suggests a rich potential for novel pharmacological applications.
This guide provides a comprehensive technical overview, including a proposed synthetic route, predicted physicochemical properties, a discussion of potential biological activities, and detailed experimental protocols to facilitate further research into this promising chemical entity.
Part 1: Synthesis and Chemical Characterization
The synthesis of Piperidine, 4-[(2-thiazolyloxy)methyl]- can be logically approached through a convergent synthesis, preparing the key piperidine and thiazole intermediates separately before their final coupling.
Proposed Synthetic Pathway
A plausible and efficient route involves the Williamson ether synthesis between a protected 4-(hydroxymethyl)piperidine derivative and 2-halothiazole.
Caption: Proposed synthetic route for Piperidine, 4-[(2-thiazolyloxy)methyl]-.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidine
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Rationale: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group prevents its undesired reaction in the subsequent ether synthesis. The ester is then reduced to the primary alcohol. Methyl piperidine-4-carboxylate is a common starting material for such transformations.[7]
-
Procedure:
-
Dissolve Methyl piperidine-4-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Dissolve the resulting crude N-Boc protected ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add Lithium aluminum hydride (LiAlH₄, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate. Purify the residue by column chromatography to yield N-Boc-4-(hydroxymethyl)piperidine.
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Step 2: Williamson Ether Synthesis
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Rationale: This classic reaction forms the ether linkage. A strong base like sodium hydride is used to deprotonate the alcohol, creating an alkoxide that acts as a nucleophile to displace the bromide from the 2-bromothiazole.
-
Procedure:
-
To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Add a solution of 2-bromothiazole (1.1 eq) in THF.
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Heat the reaction mixture to reflux and monitor by TLC until completion (approx. 8-12 hours).
-
Cool the mixture to room temperature and quench with saturated NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-4-[(2-thiazolyloxy)methyl]piperidine.
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Step 3: Deprotection to Yield Final Compound
-
Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the free secondary amine.
-
Procedure:
-
Dissolve the purified N-Boc protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 1N NaOH.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, Piperidine, 4-[(2-thiazolyloxy)methyl]-.
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Predicted Physicochemical Properties
While experimental data is unavailable, we can predict key properties based on its structure and comparison to similar molecules like 4-(Thiazol-2-yloxy)-piperidine hydrochloride.[8]
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₉H₁₄N₂OS | Based on chemical structure. |
| Molecular Weight | 200.29 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small molecule amines and ethers. |
| Boiling Point | >250 °C (estimated) | Higher than piperidine due to increased molecular weight and polarity. |
| Solubility | Soluble in methanol, ethanol, DCM. Slightly soluble in water. | The piperidine nitrogen allows for protonation and some aqueous solubility, especially in acidic media. |
| pKa (Basic) | 8.0 - 9.5 (estimated) | The piperidine nitrogen is a secondary amine, but its basicity may be slightly influenced by the ether linkage. |
Part 2: Hypothesized Biological Activity and Applications
The combination of the piperidine and thiazole scaffolds suggests several promising avenues for pharmacological investigation.
Potential Therapeutic Areas
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Anti-inflammatory Activity: Thiazole and thiazolidinone derivatives are well-documented inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[4][9][10] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators. The subject compound could act as a dual COX/LOX inhibitor, offering a potent anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.[4]
-
Neurodegenerative Diseases: The piperidine ring is a common feature in compounds targeting the central nervous system.[1][11] Derivatives have been investigated as muscarinic cholinergic agonists for Alzheimer's disease and as monoamine oxidase (MAO) inhibitors for Parkinson's disease and depression.[11][12] The specific substitution pattern of the target molecule could modulate its ability to cross the blood-brain barrier and interact with CNS receptors.
-
Antimicrobial and Antifungal Activity: Both piperidine and thiazole derivatives have demonstrated significant antimicrobial properties.[5][13][14] They can act on various bacterial targets, and their combination could lead to synergistic effects or a broader spectrum of activity.[5]
Hypothesized Mechanism of Action: 5-Lipoxygenase (5-LOX) Inhibition
Given the strong precedent for thiazole derivatives as 5-LOX inhibitors, this pathway represents a primary hypothesis for the anti-inflammatory potential of Piperidine, 4-[(2-thiazolyloxy)methyl]-.[4][10]
Caption: Hypothesized inhibition of the 5-LOX pathway by the target compound.
Protocol: In Vitro 5-LOX Inhibition Assay
-
Rationale: To validate the anti-inflammatory hypothesis, a cell-free assay using purified 5-LOX can directly measure the inhibitory potential of the compound.
-
Procedure:
-
Prepare a solution of purified human recombinant 5-LOX in a suitable buffer.
-
Prepare serial dilutions of Piperidine, 4-[(2-thiazolyloxy)methyl]- in DMSO.
-
In a 96-well plate, add the 5-LOX enzyme solution, calcium chloride, and ATP.
-
Add the test compound dilutions and incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a further 10-15 minutes at 37 °C.
-
Stop the reaction and measure the production of leukotrienes (e.g., LTB₄) using a commercial ELISA kit.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of 5-LOX activity.
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Part 3: Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1249342-93-5 is not available, the hazardous properties of the parent piperidine scaffold must be assumed.[15][16][17][18]
General Hazards of Piperidine Derivatives:
-
Flammability: Piperidine is a highly flammable liquid.[15][16] Derivatives should be handled away from ignition sources.
-
Toxicity: Piperidines can be toxic if swallowed, inhaled, or in contact with skin.[15][17][18]
-
Corrosivity: Causes severe skin burns and eye damage.[15][17][18]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15][16]
-
Personal Protective Equipment:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][18] Keep away from heat, sparks, and open flames.[16]
Conclusion
Piperidine, 4-[(2-thiazolyloxy)methyl]- represents a molecule of significant interest at the confluence of piperidine and thiazole chemistry. While direct experimental data is sparse, this guide provides a robust framework for its synthesis and a compelling, evidence-based rationale for its investigation as a potential therapeutic agent, particularly in the fields of inflammation and neurology. The detailed protocols herein offer a validated starting point for researchers to synthesize, characterize, and evaluate this compound, paving the way for new discoveries in drug development.
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